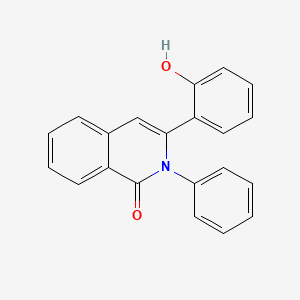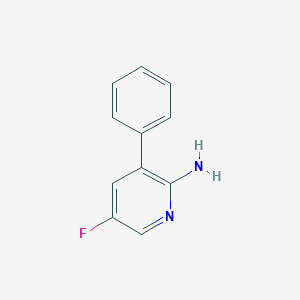
5-Fluoro-3-phenylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-phenylpyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring . This compound is of significant interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities.
Méthodes De Préparation
The synthesis of 5-Fluoro-3-phenylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a nitro group by fluorine, followed by further transformations . Industrial production methods often utilize high availability of fluorinated synthetic blocks and effective fluorinating reagents . The reaction conditions typically involve the use of acetic anhydride for acetylation and subsequent reactions to introduce the fluorine atom .
Analyse Des Réactions Chimiques
5-Fluoro-3-phenylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other substituents.
Common reagents used in these reactions include acetic anhydride, hydrogenation catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5-Fluoro-3-phenylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms.
Mécanisme D'action
The mechanism of action of 5-Fluoro-3-phenylpyridin-2-amine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity and specificity towards certain biological targets. The pathways involved often include inhibition of specific enzymes or receptors, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
5-Fluoro-3-phenylpyridin-2-amine can be compared with other fluorinated pyridines and pyrimidines. Similar compounds include:
- 2-Fluoro-3-phenylpyridine
- 4-Fluoro-3-phenylpyridine
- 5-Fluoro-2-phenylpyridine
These compounds share similar structural features but differ in the position of the fluorine atom, which can significantly affect their chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Propriétés
Numéro CAS |
1214331-56-2 |
|---|---|
Formule moléculaire |
C11H9FN2 |
Poids moléculaire |
188.20 g/mol |
Nom IUPAC |
5-fluoro-3-phenylpyridin-2-amine |
InChI |
InChI=1S/C11H9FN2/c12-9-6-10(11(13)14-7-9)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
Clé InChI |
HREWVMSLQBUQJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=CC(=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


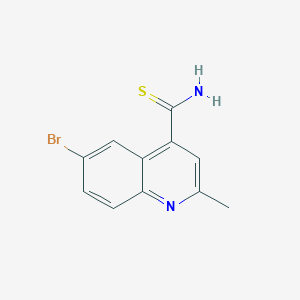
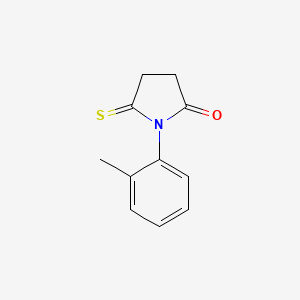
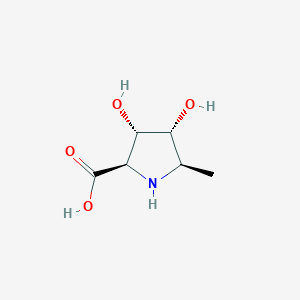
![(1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B15207758.png)
![2-Methyl-2-phenyl-2,3,5,6-tetrahydro-4H-cyclopenta[b]furan-4-one](/img/structure/B15207760.png)
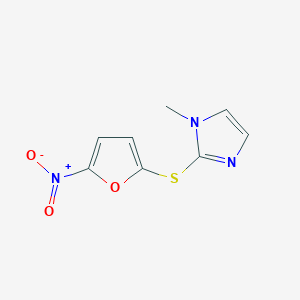
![2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole](/img/structure/B15207771.png)
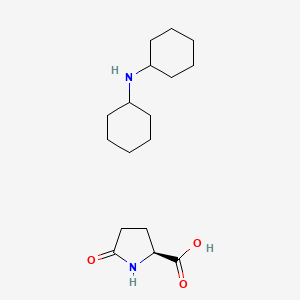
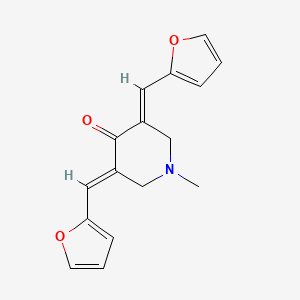

![2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15207808.png)
![1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)
